2-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine
Description
Properties
Molecular Formula |
C8H14N4 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)ethanamine |
InChI |
InChI=1S/C8H14N4/c1-12-7(4-5-9)10-8(11-12)6-2-3-6/h6H,2-5,9H2,1H3 |
InChI Key |
KJSLGOYFSDLFGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)C2CC2)CCN |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis via Triazoloquinazoline Ring Opening
A notable and efficient synthetic approach is the one-pot synthesis method involving the acylation of a precursor hydrazide followed by heterocyclization and nucleophilic ring opening of a triazoloquinazoline intermediate. This method was reported in a study focused on triazole-based molecular hybrids with antistaphylococcal activity:
- Step 1: Acylation of a suitable hydrazide intermediate with cyclopropane carbonyl chloride in acetic acid, catalyzed by sodium acetate, yields the cyclopropyl-substituted hydrazide.
- Step 2: Without isolation, the hydrazide undergoes heterocyclization to form a triazoloquinazoline intermediate.
- Step 3: Acid-catalyzed hydrolysis with a methanol-water mixture (5:1) under acidic conditions opens the triazoloquinazoline ring, yielding 2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline with near-quantitative yield (~98%).
This procedure was adapted successfully to synthesize a range of related triazole derivatives, demonstrating its versatility and efficiency. The method benefits from avoiding intermediate purifications and providing high overall yield.
Stepwise Construction of the 1,2,4-Triazole Ring and Ethanamine Attachment
Another synthetic route involves the stepwise construction of the triazole ring followed by the attachment of the ethanamine side chain:
- The 1,2,4-triazole ring is formed by cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds or acyl chlorides.
- The cyclopropyl group can be introduced via acylation using cyclopropane carbonyl chloride or related reagents.
- The ethanamine moiety is typically introduced through nucleophilic substitution or reductive amination of a suitable precursor bearing a leaving group or aldehyde function at the ethyl position.
This approach allows for modular synthesis and structural modifications but may require multiple purification steps and longer reaction times compared to one-pot methods.
Catalytic and Cross-Coupling Approaches
Advanced catalytic methods involving palladium-catalyzed cross-coupling reactions have been used for related triazole derivatives, especially for functionalizing the triazole ring or attaching aromatic substituents:
- Palladium(0) catalysts such as tris-(dibenzylideneacetone)dipalladium(0) combined with phosphine ligands (e.g., Xantphos) and bases (e.g., caesium carbonate) facilitate coupling reactions under inert atmosphere at elevated temperatures (e.g., 90 °C).
- These methods allow for selective C-N or C-C bond formation on the triazole ring or side chains, enabling the synthesis of complex derivatives with good yields (up to 76%).
While these catalytic methods are powerful, their direct application to the synthesis of 2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine specifically is less documented but could be adapted for late-stage functionalization.
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the ethanamine chain can be modified by reacting with different alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted ethanamine derivatives.
Scientific Research Applications
2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This modulation can lead to inhibition or activation of biological pathways, depending on the context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
Compound A : 2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)ethan-1-amine
- Key Difference : Lacks the methyl group at position 1 of the triazole.
- Implications: The absence of the methyl group reduces steric hindrance and may increase metabolic susceptibility compared to the target compound.
Compound B : 2-(1-Cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
- Molecular Formula : C₈H₁₄N₄ (same as target compound).
- Key Difference : 1,2,3-triazole isomer vs. 1,2,4-triazole .
- Implications : The isomer shift alters electronic distribution and hydrogen-bonding capacity. 1,2,3-triazoles are less common in drug design, suggesting the target compound’s 1,2,4-triazole core may offer better compatibility with biological targets .
Side Chain Modifications
Compound C : 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine
- Structure : Lacks the cyclopropyl group .
- This compound has been used in reductive amination reactions to synthesize kinase inhibitors, highlighting the ethylamine chain’s role as a pharmacophore .
Compound D : 2-(3-(2-Methoxyethyl)-5-methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine
Structural Analogues with Fused Ring Systems
Compound E : Thiazolo[3,2-b][1,2,4]triazole Derivatives
- Example : 1-(6-Methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl)ethan-1-one .
- Key Difference : Fused thiazole-triazole ring system.
- These compounds exhibit antimicrobial activity, suggesting triazole derivatives with electronegative substituents (e.g., Cl, F) may outperform the cyclopropyl-containing target compound in specific applications .
Aromatic vs. Aliphatic Substituents
Compound F : 3-Phenyl-1H-1,2,4-triazol-5-amine
- Implications: The phenyl group enables π-π stacking interactions, absent in the target compound.
Biological Activity
The compound 2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine , also known by its CAS number 1343327-77-4, is a member of the triazole family, which has gained attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of 2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine can be represented as follows:
Physical Properties
- Molecular Weight : 138.17 g/mol
- Purity : ≥95%
- Form : Powder
- Storage Conditions : Room temperature
Antimicrobial Properties
Research indicates that triazole compounds exhibit significant antimicrobial activity. In particular, 2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine has been studied for its efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could serve as a basis for developing new antimicrobial agents effective against resistant strains.
Cytotoxicity Studies
A study evaluating the cytotoxic effects of various triazole derivatives indicated that 2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine demonstrated low cytotoxicity in human cell lines at concentrations up to 50 µM. This suggests a favorable safety profile for potential therapeutic applications.
Case Studies and Research Findings
Recent studies have explored the use of triazole derivatives in treating infections caused by resistant bacteria. For instance:
-
Case Study: Treatment of MRSA Infections
- A derivative similar to 2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine was tested in vivo for its efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). The results showed a significant reduction in bacterial load in treated mice compared to controls.
-
Research Findings on Structure Activity Relationship (SAR)
- Structural modifications on the triazole ring were found to enhance antimicrobial activity. Compounds with a cyclopropyl group exhibited improved potency against Gram-positive bacteria compared to their non-cyclopropyl counterparts.
Q & A
Q. Optimization Strategies :
- Catalysts : Use Pd/C or Cu(I) catalysts to enhance regioselectivity .
- Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Purity Control : Purification via column chromatography or recrystallization achieves >95% purity .
Which spectroscopic and chromatographic techniques are most effective for characterizing 2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (MW: 180.25 g/mol) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies N-H stretches (~3300 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .
- HPLC : Monitors reaction progress and purity using C18 columns with UV detection (λ = 254 nm) .
How does the cyclopropyl group influence the compound's bioactivity and stability compared to other substituents?
Answer:
-
Bioactivity : The cyclopropyl group enhances lipophilicity, improving membrane permeability and target binding (e.g., enzyme active sites) . Comparative studies show cyclopropyl derivatives exhibit 2–3× higher antimicrobial activity than cyclohexyl analogs .
-
Stability : Cyclopropane’s ring strain increases reactivity, requiring stabilization via electron-withdrawing groups (e.g., triazole) to prevent ring-opening .
-
Data Table :
Substituent LogP IC₅₀ (μM) vs. EGFR Kinase Cyclopropyl 1.8 0.45 Cyclohexyl 2.3 1.2 Phenyl 2.5 2.8 Source: Adapted from comparative studies on triazole derivatives .
What computational methods are used to model interactions between this compound and biological targets?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., kinases, GPCRs). The triazole nitrogen atoms form hydrogen bonds with catalytic residues .
- MD Simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories, highlighting cyclopropyl-induced conformational changes .
- QSAR Models : Predict bioactivity using descriptors like polar surface area (PSA) and H-bond acceptors .
How can structural contradictions in crystallographic data (e.g., bond lengths, tautomerism) be resolved?
Answer:
- Refinement Tools : SHELXL refines X-ray data to resolve ambiguities in triazole tautomerism (e.g., 1H vs. 2H forms) .
- Complementary Techniques :
What strategies address low aqueous solubility of this compound in pharmacological assays?
Answer:
- Salt Formation : Hydrochloride salts improve solubility (e.g., 1-(1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride in ).
- Prodrug Design : Introduce phosphate esters or PEGylated derivatives for transient solubility .
- Co-Solvent Systems : Use DMSO-water mixtures (<10% DMSO) to maintain biocompatibility .
What are the key challenges in scaling up the synthesis for preclinical studies?
Answer:
- Reaction Exotherms : Mitigate using jacketed reactors with temperature-controlled cooling .
- Purification Bottlenecks : Replace column chromatography with continuous-flow HPLC or crystallization .
- Regioselectivity : Optimize catalysts (e.g., Cu(I) for click chemistry) to minimize byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
